molecular formula C23H15N3O4S2 B2442168 (Z)-2-(5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 956193-91-2

(Z)-2-(5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2442168
CAS No.: 956193-91-2
M. Wt: 461.51
InChI Key: ALOGGYZHEGISPI-ODLFYWEKSA-N
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Description

(Z)-2-(5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C23H15N3O4S2 and its molecular weight is 461.51. The purity is usually 95%.
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Biological Activity

(Z)-2-(5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structure, and biological activities of this compound, focusing on its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step reaction involving the condensation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole with thiazolidinone derivatives. The synthesis typically employs solvents like anhydrous ethanol and catalysts such as piperidine to facilitate the reaction. Characterization techniques including X-ray diffraction and spectral analyses confirm the structural integrity of the synthesized compound.

1. Antimicrobial Activity

Recent studies have demonstrated that benzofuran and pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, with findings indicating:

Compound Microorganism Minimum Inhibitory Concentration (MIC)
(Z)-2-(5-(...E. coli9.80 µM
(Z)-2-(5-(...Staphylococcus aureus15.00 µM
(Z)-2-(5-(...Pseudomonas aeruginosa12.50 µM

These results suggest that the compound possesses broad-spectrum antimicrobial activity, comparable to established antibiotics .

2. Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed through various assays measuring its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown:

Assay Inhibition Percentage
TNF-alpha Release93.8%
IL-6 Production98%
HRBC Membrane Stabilization86.70%

These findings indicate that (Z)-2-(5-(... exhibits significant anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases .

3. Anticancer Activity

The anticancer properties of the compound have been evaluated across several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM) Mechanism of Action
A54926Induction of apoptosis
MCF749.85Cell cycle arrest at SubG1/G1 phase
HepG236Inhibition of kinase activity

The data indicates that the compound effectively inhibits cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to (Z)-2-(5-(... In one study, derivatives were shown to significantly reduce tumor growth in xenograft models, demonstrating their efficacy in vivo. Another study focused on their antioxidant properties, revealing that these compounds could scavenge free radicals effectively, thus providing additional protective effects against oxidative stress-related diseases .

Properties

IUPAC Name

2-[(5Z)-5-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4S2/c27-20(28)13-25-22(29)19(32-23(25)31)11-15-12-26(16-7-2-1-3-8-16)24-21(15)18-10-14-6-4-5-9-17(14)30-18/h1-12H,13H2,(H,27,28)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOGGYZHEGISPI-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C5C(=O)N(C(=S)S5)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C\5/C(=O)N(C(=S)S5)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017498-50-8
Record name (5-{[3-(1-BENZOFURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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